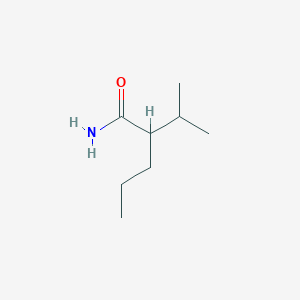

Propylisopropylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

6098-19-7 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-propan-2-ylpentanamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10) |

InChI Key |

PLNIVBFEUDBHBP-UHFFFAOYSA-N |

SMILES |

CCCC(C(C)C)C(=O)N |

Canonical SMILES |

CCCC(C(C)C)C(=O)N |

Synonyms |

2-isopropylvaleramide propylisopropylacetamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Propylisopropylacetamide

Established Chemical Synthesis Pathways

The conventional synthesis of propylisopropylacetamide (PID) is a multi-step process that begins with the construction of its carboxylic acid precursor, 2-isopropylpentanoic acid. This is followed by the formation of the amide bond.

A common laboratory route to the precursor acid involves a malonic ester synthesis. In this approach, diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, to form an enolate. This nucleophile is then alkylated, first with an isopropyl halide and subsequently with a propyl halide. The resulting disubstituted malonic ester is then subjected to saponification (hydrolysis of the esters with a strong base) followed by acidification and thermal decarboxylation to yield the target 2-isopropylpentanoic acid. A more modern approach involves the microwave-assisted decarboxylation of diethyl 2-isopropylmalonate, which can be performed under solvent-free conditions. scirp.org

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Malonic Ester Synthesis & Decarboxylation | Diethyl 2-isopropylmalonate, Base (e.g., NaOH), Heat or Microwave | Formation of the carboxylic acid precursor, 2-isopropylpentanoic acid. scirp.org |

| 2 | Carboxylic Acid Activation | 2-isopropylpentanoic acid, Thionyl Chloride (SOCl₂) | Conversion of the carboxylic acid to a more reactive acyl chloride intermediate. |

| 3 | Amidation | 2-isopropylpentanoyl chloride, Ammonia (NH₃) | Formation of the final amide product, this compound. |

Stereoselective Synthesis and Chiral Resolution Techniques

The structure of this compound contains a stereocenter at the carbon atom bonded to the isopropyl group, the propyl group, and the carbonyl group. Consequently, the compound can exist as a pair of enantiomers, (R)-propylisopropylacetamide and (S)-propylisopropylacetamide. The preparation of single enantiomers is crucial as they often exhibit different biological activities. This can be achieved through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis).

Chiral Resolution

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. scispace.com Since enantiomers have identical physical properties, they cannot be separated by standard methods like distillation or crystallization. The strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.

For this compound, resolution is most practically applied to its chiral precursor, 2-isopropylpentanoic acid. The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent) to form a mixture of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. After separation by filtration, the salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. This resolved acid can then be converted to the desired enantiomer of this compound using the methods described in section 2.1.

| Technique | Description | Examples of Resolving Agents for Acids |

|---|---|---|

| Diastereomeric Salt Crystallization | The racemic acid precursor is reacted with a single enantiomer of a chiral base. The resulting diastereomeric salts are separated by fractional crystallization based on solubility differences. | Brucine, Strychnine, (R)- or (S)-1-Phenylethanamine, (R)- or (S)-2-Amino-1-butanol |

| Enzymatic Resolution | An enzyme, such as a lipase (B570770), selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic acid or its ester, allowing the reacted and unreacted enantiomers to be separated. smolecule.com | Lipases from sources like Candida rugosa or Rhodosporidium toruloides. smolecule.com |

Stereoselective Synthesis

Stereoselective (or asymmetric) synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield limit of resolution. rsc.org This is often achieved by using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction. beilstein-journals.orgthieme.com For the synthesis of a specific this compound enantiomer, an asymmetric route would typically target the formation of the chiral center in 2-isopropylpentanoic acid. One potential strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral catalyst. Another approach is the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction, and is later removed.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. sioc-journal.cn The established synthesis of this compound has several drawbacks from a green chemistry perspective, including poor atom economy and the use of hazardous reagents. However, modern synthetic methods offer numerous opportunities for improvement.

Traditional amide synthesis often relies on stoichiometric activating agents like thionyl chloride or coupling reagents such as HATU and EDC. These methods generate significant chemical waste, reducing the atom economy of the process. A key goal of green chemistry is to replace these stoichiometric reagents with catalytic alternatives. sigmaaldrich.com For instance, boronic acids and reusable Brønsted acidic ionic liquids have been developed as catalysts for the direct amidation of carboxylic acids and amines, where the only byproduct is water. sigmaaldrich.comacs.org This approach dramatically improves the process mass intensity (PMI).

The choice of solvents is another critical factor. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amidation but are considered hazardous. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. scispace.com The microwave-assisted, solvent-free synthesis of the 2-isopropylpentanoic acid precursor is an example of such an improvement. scirp.org

Perhaps the most promising green approach is biocatalysis, which uses enzymes to perform chemical transformations. rsc.orgukri.org Enzymes operate under mild conditions (temperature and pH) in aqueous media, are biodegradable, and are produced from renewable resources. rsc.org They also offer exceptional selectivity, often eliminating the need for protecting groups. rsc.org For this compound synthesis, a chemoenzymatic route could involve a lipase for the kinetic resolution of the racemic precursor acid or an amide bond synthetase (ABS) for the direct coupling of the acid and ammonia, avoiding hazardous reagents entirely. ukri.orgnih.gov

| Green Chemistry Principle | Application to this compound Synthesis | Example/Benefit |

|---|---|---|

| Waste Prevention & Atom Economy | Replace stoichiometric activating agents with catalytic methods. | Use of a boric acid catalyst for direct amidation; the only byproduct is water. scispace.com |

| Less Hazardous Chemical Syntheses | Avoid toxic and hazardous reagents like thionyl chloride and solvents like DCM. | Direct catalytic amidation avoids the need for corrosive acyl chlorides. acs.org |

| Safer Solvents and Auxiliaries | Eliminate organic solvents or replace them with greener alternatives (e.g., water, bio-based solvents). | Performing the reaction under solvent-free microwave conditions. scirp.org |

| Design for Energy Efficiency | Use methods that proceed at ambient temperature and pressure, like microwave or enzymatic reactions. | Reduces energy consumption compared to reactions requiring high-temperature reflux. |

| Use of Renewable Feedstocks | Source starting materials from biological origins. | Enzymes used in biocatalysis are derived from renewable sources. rsc.org |

| Catalysis | Employ highly efficient and selective catalysts (chemical or biological) over stoichiometric reagents. | Biocatalytic synthesis using an amide synthetase offers high efficiency and selectivity in water. ukri.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and stereochemistry. longdom.orgnih.gov For chiral molecules like propylisopropylacetamide, which possesses stereogenic centers, NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, are pivotal for assigning the relative and absolute configurations of its stereoisomers.

The analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, along with scalar (J-couplings) and dipolar (Nuclear Overhauser Effect - NOE) couplings, provides detailed insights into the connectivity and spatial arrangement of atoms. longdom.org In the case of this compound's diastereomers, distinct differences in the chemical shifts of the isopropyl and propyl protons and carbons are expected. For instance, the magnetic environment of the methine proton on the isopropyl group would be highly sensitive to the configuration of the adjacent chiral center.

Two-dimensional NMR experiments are particularly powerful. Correlation Spectroscopy (COSY) can establish the proton-proton coupling network within the propyl and isopropyl groups, confirming their spin systems. longdom.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular skeleton.

For stereochemical elucidation, Nuclear Overhauser Effect Spectroscopy (NOESY) is of paramount importance. It detects through-space interactions between protons that are in close proximity, providing definitive evidence for the relative configuration of stereocenters. nih.gov By observing NOE cross-peaks between specific protons on the propyl and isopropyl groups, their spatial orientation relative to each other can be determined. In studies of related chiral amides, such as valnoctamide (B1683749), enantioselective anticonvulsant activity has been observed, highlighting the importance of stereochemical assignment. acs.orgresearchgate.net The stereoselective pharmacokinetics of valnoctamide have also been analyzed, further emphasizing the need for precise stereochemical characterization. nih.govgrafiati.comuni-tuebingen.de

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound Diastereomers

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Multiplicity | J-coupling (Hz) |

| NH | 7.5 | 7.6 | d | 8.0 |

| CH (isopropyl) | 3.8 | 4.0 | m | 6.8 |

| CH₂ (propyl, α) | 2.2 | 2.3 | t | 7.5 |

| CH₂ (propyl, β) | 1.5 | 1.6 | sext | 7.5 |

| CH₃ (isopropyl) | 1.1 | 1.2 | d | 6.8 |

| CH₃ (propyl) | 0.9 | 0.95 | t | 7.5 |

| This table presents hypothetical data for illustrative purposes. |

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Biotransformation Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. wikipedia.org In the context of this compound, MS is crucial for identifying potential reaction intermediates during its synthesis and for characterizing its biotransformation products in metabolic studies.

During the synthesis of this compound, various intermediates may be formed. Electrospray ionization (ESI) and other soft ionization techniques can be coupled with mass spectrometry (ESI-MS) to detect and characterize these often transient species directly from the reaction mixture. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of a specific ion, can provide structural information about these intermediates, helping to elucidate the reaction mechanism.

The fragmentation pattern of this compound itself provides valuable structural confirmation. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangements. wikipedia.orglibretexts.org For this compound, characteristic fragments would be expected from the loss of the propyl or isopropyl groups.

In metabolic studies, identifying the biotransformation products of a drug is essential for understanding its pharmacological and toxicological profile. Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary tool for this purpose. researchgate.netnih.govchromatographyonline.com After administration of this compound to a biological system, metabolites can be identified by searching for predicted mass shifts corresponding to common metabolic reactions, such as hydroxylation, oxidation, or conjugation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites and increasing the confidence in their identification. chromatographyonline.comnih.gov For instance, the biotransformation of related compounds like valpromide (B1683473), the amide of valproic acid, has been studied to understand its metabolic fate. nih.govdrugbank.com

Table 2: Common Biotransformations and Corresponding Mass Shifts

| Biotransformation | Mass Shift (Da) |

| Hydroxylation | +15.9949 |

| Oxidation (ketone formation) | +13.9792 |

| N-dealkylation | Variable |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

| This table provides a general reference for common metabolic modifications. |

Chromatographic Techniques for Enantiomeric Separation and Purity Profiling

Chromatographic methods are central to the pharmaceutical analysis of this compound, enabling the separation of its stereoisomers and the assessment of its purity by detecting and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. mdpi.comcsfarmacie.cz For a chiral compound like this compound, the separation of its enantiomers is a critical analytical challenge. This is typically achieved using chiral stationary phases (CSPs) in a technique known as chiral HPLC. nih.govchiralpedia.com

CSPs are designed to interact differently with the two enantiomers, leading to different retention times and, thus, their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most successful and widely used for the separation of a broad range of chiral compounds, including amides. nih.govnih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, plays a crucial role in achieving optimal enantioseparation. nih.govamericanpharmaceuticalreview.comchromatographyonline.com The development of a robust chiral HPLC method is essential for determining the enantiomeric purity of this compound. rsc.orgslideshare.net

Table 3: Common Chiral Stationary Phases for Amide Separation

| CSP Type | Chiral Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal or Reversed-phase |

| Pirkle-type | π-acidic or π-basic moieties | Normal-phase |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Reversed or Polar organic |

| This table provides examples of CSPs used for chiral separations. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com It is particularly well-suited for the purity profiling of this compound, allowing for the detection and quantification of residual solvents, starting materials, and by-products from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of these impurities. shimadzu.euscioninstruments.com

For the analysis of chiral compounds, GC can also be employed for enantiomeric separation using a chiral stationary phase. Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can provide excellent resolution of enantiomers. The analysis of valnoctamide stereoisomers in plasma has been successfully performed using GC-MS with a chiral stationary phase. nih.gov This demonstrates the applicability of chiral GC for the stereoselective analysis of related compounds.

Table 4: Potential Impurities in this compound Synthesis and their GC Analysis

| Impurity | Potential Source | GC-MS Detectability |

| Isopropylamine | Starting material | High |

| Propionyl chloride | Starting material | High (as derivative) |

| Triethylamine | Reagent | High |

| Dichloromethane | Solvent | High |

| This table lists potential impurities and their suitability for GC-MS analysis. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational properties of molecules by probing their vibrational modes. mdpi.com For this compound, these techniques can be used to study the different conformations that the molecule can adopt in solution or in the solid state.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The amide group in this compound gives rise to characteristic absorption bands, most notably the amide I (mainly C=O stretching) and amide II (a combination of N-H bending and C-N stretching) bands. acs.orgresearchgate.net The frequencies of these bands are sensitive to the local environment and hydrogen bonding, making them excellent probes of molecular conformation. nih.gov

Raman spectroscopy, on the other hand, is a light-scattering technique. acs.org It is complementary to FTIR, as some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.com The amide III band, which is often weak in FTIR, can be prominent in the Raman spectrum and is also sensitive to conformation. acs.orgresearchgate.net By analyzing the vibrational spectra, it is possible to gain insights into the preferred conformations of this compound and how they might be influenced by factors such as solvent or temperature.

Table 5: Characteristic Amide Vibrational Bands

| Amide Band | Approximate Frequency (cm⁻¹) | Vibrational Mode |

| Amide I | 1600-1700 | C=O stretch |

| Amide II | 1510-1580 | N-H bend, C-N stretch |

| Amide III | 1220-1350 | C-N stretch, N-H bend |

| This table shows the general frequency ranges for key amide vibrational bands. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgresearchgate.netrsc.org By diffracting X-rays off a single crystal of this compound, it is possible to obtain an electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net

A successful crystal structure determination provides an unambiguous assignment of the relative stereochemistry of the chiral centers. Furthermore, if a chiral resolving agent is used during crystallization or if the molecule crystallizes as a single enantiomer, the absolute configuration can also be determined. The crystal structure reveals the conformation of the molecule in the solid state and provides detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. royalsocietypublishing.org For related simple amides, X-ray crystallography has been instrumental in understanding their solid-state structures and hydrogen-bonding networks. acs.orgresearchgate.net A patent for valnoctamide stereoisomers mentions the use of X-ray diffraction analysis, indicating the utility of this technique for structurally similar compounds.

Table 6: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, z positions of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

| Torsional Angles | Defines the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

| This table summarizes the primary outputs of an X-ray crystallography study. |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy, which encompasses techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a powerful, non-destructive method for the stereochemical elucidation of chiral molecules like this compound. These techniques are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, providing critical information on the three-dimensional arrangement of atoms and thus the absolute configuration of stereogenic centers.

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, most commonly designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. Chiroptical methods are instrumental in assigning this configuration, particularly when X-ray crystallography is not feasible. researchgate.netunibs.it

Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. muni.cz A CD spectrum is a plot of this differential absorption, which displays positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophoric absorption. libretexts.org For this compound, the amide group (-CONH-) acts as the primary chromophore. The n→π* and π→π* electronic transitions of the amide bond are sensitive to the chiral environment and give rise to characteristic CD signals. acs.org

The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. researchgate.net For instance, the enantiomers of a chiral compound will exhibit mirror-image CD spectra. rsc.org By comparing the experimental CD spectrum of an unknown enantiomer of this compound with that of a reference compound with a known absolute configuration or with spectra predicted by quantum chemical calculations, its absolute configuration can be determined. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. jascoinc.com An ORD curve plots the specific or molar rotation against the wavelength. In the vicinity of a chromophore's absorption band, the ORD curve will show a characteristic S-shape, which is also referred to as a Cotton effect. A positive Cotton effect is observed when the optical rotation first increases (showing a peak at longer wavelengths) and then decreases, crossing the zero-rotation axis near the absorption maximum. A negative Cotton effect shows the opposite behavior, with a trough appearing at longer wavelengths. libretexts.org Similar to CD, the sign of the Cotton effect in ORD is indicative of the absolute configuration of the chiral center(s). rsc.org

For a hypothetical sample of (S)-propylisopropylacetamide, one might expect to observe specific chiroptical data as illustrated in the table below. The data presented are illustrative, based on the known behavior of similar chiral amides, and serve to demonstrate the principles of analysis. The corresponding (R)-enantiomer would be expected to show Cotton effects of equal magnitude but opposite sign.

Illustrative Chiroptical Data for a Hypothetical (S)-Propylisopropylacetamide Sample

| Technique | Parameter | Wavelength (λ) | Observed Value | Interpretation |

|---|---|---|---|---|

| Circular Dichroism (CD) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for n→π* transition | ~220 nm | Positive | Positive Cotton Effect |

| Optical Rotatory Dispersion (ORD) | Peak of Cotton Effect | ~225 nm | Positive Rotation | Positive Cotton Effect Curve |

| Optical Rotatory Dispersion (ORD) | Trough of Cotton Effect | ~215 nm | Negative Rotation | |

| Polarimetry | Specific Rotation [α] (deg) | 589 nm (Na D-line) | Positive | Dextrorotatory |

The analysis of such data involves established empirical rules, like the octant rule for ketones, which can be adapted for the amide chromophore, or more reliably, through comparison with theoretical calculations. libretexts.org Modern computational methods, such as time-dependent density functional theory (TD-DFT), can simulate CD and ORD spectra for a given absolute configuration. researchgate.net A match between the calculated spectrum and the experimental spectrum provides a high degree of confidence in the assignment of the absolute configuration. libretexts.org

Computational and Theoretical Chemistry Studies of Propylisopropylacetamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and interactions. rutgers.eduabinit.org These methods solve the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties. arxiv.org

While specific QM computational studies exclusively focused on propylisopropylacetamide are not extensively detailed in the surveyed literature, the application of these methods can be described. A typical QM analysis, using methodologies like Density Functional Theory (DFT) or Hartree-Fock (HF), would yield critical insights. github.io Such calculations can determine the molecule's ground state energy, dipole moment, and the distribution of electrostatic potential on the molecular surface. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important, as their energies and shapes provide information about the molecule's susceptibility to nucleophilic and electrophilic attack, a key aspect of its metabolic fate and potential interactions with biological targets. physicsworld.com

Table 4.1.1: Potential Insights from QM Calculations on this compound

| Calculated Property | Significance |

|---|---|

| Electrostatic Potential Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability. |

| Partial Atomic Charges | Quantifies the charge distribution across the atoms, helping to understand intermolecular interactions and the molecule's polarity. |

| Dipole Moment | Provides a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules, capturing their motion and interactions in a simulated physiological environment. nih.govmdpi.com These simulations model the interactions between the atoms of the molecule and its surroundings, such as water and biological macromolecules, providing insights into dynamic processes that are often inaccessible to static experimental techniques. nih.govyoutube.com

For this compound, MD simulations would be invaluable for elucidating its mechanism of action at an atomic level. For instance, simulations could model the binding of this compound to a putative target, such as a voltage-gated ion channel or an enzyme. mdpi.com By simulating this process over nanoseconds to microseconds, researchers can observe the preferred binding poses, the conformational changes induced in the target protein upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. plos.org Calculating the binding free energy from these simulations can help to quantify the affinity of the molecule for its target. plos.org

Table 4.2.1: Applications of MD Simulations for this compound Research

| Simulation Focus | Research Question Addressed |

|---|---|

| Protein-Ligand Docking & Simulation | How does this compound bind to its biological target? What are the key residues involved in the interaction? |

| Solvation and Membrane Permeation | How does the molecule behave in an aqueous environment? Can it passively diffuse across a lipid bilayer model of a cell membrane? |

| Conformational Sampling | What are the accessible conformations of the molecule in solution, and what is their relative stability? |

| Binding Kinetics | What are the association and dissociation rates of the molecule with its target, providing insights into the duration of its effect? |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify the relationships between a molecule's chemical structure and its biological activity. google.comexcli.deslideshare.net For this compound, SAR studies have been crucial in positioning it as a compound of interest relative to its parent compound, valproic acid (VPA).

This compound is a constitutional isomer of other VPA amides like valnoctamide (B1683749). google.com Studies have demonstrated that amide derivatives of VPA are often more potent anticonvulsants than VPA itself. google.com Specifically, this compound (PID) has been shown to be significantly more potent than VPA in certain anticonvulsant and neuropathic pain models. google.com This enhancement in potency highlights the critical role of the amide functional group and the specific arrangement of the alkyl side chains in modulating biological activity. The enantiomers of this compound have also shown enantioselective anticonvulsant activity, indicating that the three-dimensional stereochemistry is a key determinant of its interaction with its biological target. acs.orgacs.org These SAR findings can form the basis for creating a pharmacophore model, which identifies the essential molecular features required for high-affinity binding and efficacy. science.gov

Table 4.3.1: Comparative Potency of Valproic Acid and its Amide Derivatives

| Compound | Structural Class | Relative Anticonvulsant Potency Compared to VPA |

|---|---|---|

| Valproic Acid (VPA) | Carboxylic Acid | Baseline |

| Valpromide (B1683473) (VPD) | VPA Amide | Reported as ~10 times more potent google.com |

| This compound (PID) | VPA Amide Isomer | Reported as 10-20 times more potent google.com |

Conformational Analysis and Stereoisomer Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.comwikipedia.orglibretexts.org this compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-propylisopropylacetamide and (S)-propylisopropylacetamide.

The distinct three-dimensional arrangement of these stereoisomers results in different energy landscapes and, consequently, different pharmacological activities. finnelllab.com Research has confirmed that the enantiomers of this compound exhibit enantioselective anticonvulsant activity and have distinct pharmacokinetic profiles. google.comacs.orgacs.org This enantioselectivity strongly implies that the molecule interacts with a chiral biological target, such as a protein receptor or enzyme active site. The "fit" of one enantiomer into the binding site is likely to be more favorable than the other, leading to a more stable complex and a stronger biological response.

Computational methods can be used to map the potential energy surface of the molecule as a function of bond rotations, identifying the most stable (lowest energy) conformations. solubilityofthings.com For the two enantiomers, these conformational preferences, combined with their fixed stereochemical configuration, dictate how they present themselves to their biological target. Understanding the energy landscapes of the individual stereoisomers is therefore crucial for explaining their differential activity and for the rational design of new, more selective therapeutic agents. wikipedia.org

Table 4.4.1: Stereoselectivity of this compound

| Feature | Description | Implication |

|---|---|---|

| Chirality | Possesses a stereocenter, leading to (R) and (S) enantiomers. | The molecule interacts with a chiral biological environment. |

| Enantioselective Activity | The two enantiomers display different levels of anticonvulsant activity. acs.orgacs.org | One enantiomer has a more optimal 3D structure for binding to the biological target. |

| Pharmacokinetic Profile | The absorption, distribution, metabolism, and excretion can differ between enantiomers. google.com | The disposition of the drug in the body is stereospecific. |

Mechanistic Biochemical Investigations of Propylisopropylacetamide

Modulation of Heme Biosynthesis Pathways

The synthesis of heme is a fundamental and highly regulated process in most living organisms. nih.govresearchgate.net Propylisopropylacetamide has been identified as a compound that can influence this pathway, particularly through its effects on the expression of key regulatory enzymes and its interactions with the cytochrome P450 system.

Induction of 5-Aminolevulinate Synthase (ALAS1) Expression

5-Aminolevulinate synthase (ALAS1) is the first and rate-limiting enzyme in the hepatic heme biosynthetic pathway. nih.govnih.govporphyrianet.org Its expression is subject to feedback repression by the pathway's end product, heme. nih.gov Research has shown that certain xenobiotics can induce the transcription of the ALAS1 gene. nih.gov

This compound has been identified as one such inducer. cellmolbiol.org Studies have demonstrated that PID, along with other compounds like phenobarbital, metyrapone, and glutethimide, can activate human ALAS1 gene transcription. cellmolbiol.org This induction is mediated through specific drug-responsive enhancer sequences located upstream of the ALAS1 gene. nih.govcellmolbiol.org This finding suggests that the upregulation of ALAS1 by PID is a direct transcriptional activation event, rather than a secondary effect resulting from the depletion of the free heme pool due to increased cytochrome P450 synthesis. nih.govcellmolbiol.org The induction of ALAS1 is a crucial first step in the coordinated upregulation of both the apoprotein and heme components required for the synthesis of new hemoproteins like cytochromes P450. nih.gov

In studies using chick embryo liver, this compound was shown to be an inducer of δ-aminolevulinic acid synthetase activity, leading to porphyrin accumulation. cdnsciencepub.com Further investigations in primary cultures of chick embryo hepatocytes revealed that compounds like 2-propyl-2-isopropylacetamide increase the rate of transcription of the ALAS synthase gene. nih.gov Heme itself regulates ALAS1 expression post-transcriptionally by decreasing the stability of its mRNA. nih.gov

Interactions with Cytochrome P450 Systems

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govwcrj.netevotec.com The synthesis of CYP enzymes is intricately linked to the heme biosynthesis pathway, as heme is an essential prosthetic group for these enzymes. nih.gov

The induction of CYP enzymes by xenobiotics is a well-established mechanism, often mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.govevotec.com this compound is considered a phenobarbital-like inducer. oup.com Research suggests that the induction of both ALAS1 and cytochrome P450 genes by such drugs occurs through the same fundamental mechanisms, ensuring a coordinated supply of both the heme and apoprotein components for hemoprotein synthesis. nih.gov

Enzyme Inhibition and Activation Studies

Beyond its effects on gene expression, this compound has been investigated for its ability to directly interact with and modulate the activity of specific enzymes. These studies have provided insights into its potential biochemical roles and mechanisms of action.

Inhibition Kinetics of Acyl-CoA Synthetase Long-Chain Family Member 4 (Acsl4)

Acyl-CoA synthetase long-chain family member 4 (Acsl4) is an enzyme that plays a key role in lipid metabolism by converting free long-chain fatty acids into their active acyl-CoA esters. nih.govwikipedia.orgaocs.org It shows a preference for arachidonic acid as a substrate. nih.govwikipedia.org

In a study comparing the effects of several analogues of valproic acid, this compound was tested for its ability to inhibit rat Acsl4. nih.govnih.gov The results showed that, unlike propylisopropylacetic acid (PIA), which uncompetitively inhibited the enzyme, this compound (referred to as PID in the study) had no inhibitory effect on the Acsl4-mediated conversion of arachidonic acid to arachidonoyl-CoA. nih.govnih.govscience.govpatentdigest.orgscience.gov

Table 1: Effect of this compound and Related Compounds on Acsl4 Activity

| Compound | Effect on Acsl4 Activity | Inhibition Type | Ki (mM) |

|---|---|---|---|

| This compound (PID) | No inhibitory effect | N/A | N/A |

| Propylisopropylacetic acid (PIA) | Inhibitory | Uncompetitive | 11.4 |

| Valproic acid (VPA) | Inhibitory | Uncompetitive | 25 |

| N-methyl-2,2,3,3-tetramethylcyclopropanecarboxamide (MTMCD) | No inhibitory effect | N/A | N/A |

| Sodium butyrate | No inhibitory effect | N/A | N/A |

Allosteric Modulation of Enzyme Activity

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a modulator molecule to a site other than the active site. nih.govmdpi.com While specific studies focusing exclusively on the allosteric modulation of enzymes by this compound are limited, its structural relationship to other compounds that exhibit such properties suggests a potential for this type of interaction. For instance, some GABA(A) receptor modulators are known to act allosterically. researchgate.net However, direct evidence for this compound acting as an allosteric modulator on a specific enzyme is not extensively documented in the available literature.

Investigations into Amidase and Hydrolase Substrate/Inhibitor Specificity

Amidases and hydrolases are enzymes that catalyze the cleavage of amide bonds. researchgate.net The metabolic fate of amide-containing compounds often involves their hydrolysis to the corresponding carboxylic acids. researchgate.netnih.gov

Studies on a series of valpromide (B1683473) isomers, including this compound (PID), have investigated their pharmacokinetic properties and biotransformation. researchgate.net It was found that PID, unlike some other amides in the series, did not metabolize to its homologous acid, propylisopropylacetic acid. researchgate.net This resistance to hydrolysis suggests that this compound is a poor substrate for the amidases responsible for this biotransformation. researchgate.netnih.gov In a study with chick embryo liver amidase, it was noted that amides branched at the 2-carbon atom were poor substrates, and those branched at both the 2- and 3-carbon atoms were not hydrolyzed. researchgate.net This structural feature of this compound likely contributes to its metabolic stability against hydrolysis. researchgate.netnih.gov

Impact on Cellular Signaling Pathways in Non-Clinical Models

This compound (PID) is a chiral constitutional isomer of valpromide, the amide derivative of the major antiepileptic drug valproic acid (VPA). nih.gov Non-clinical studies have begun to elucidate its mechanisms, suggesting that its primary antiallodynic effects are mediated within the central nervous system (CNS) rather than the peripheral nervous system. nih.gov

Effects on Phosphoinositide Metabolism in Model Organisms (e.g., Dictyostelium)

The phosphoinositide signaling pathway is a critical system for cellular communication, and its dysregulation has been linked to the therapeutic actions of mood stabilizers like lithium and valproic acid (VPA). The social amoeba Dictyostelium discoideum is a well-established model organism for studying this pathway due to its genetic tractability and the conserved nature of phosphoinositide signaling. colab.ws

Research into the effects of VPA and its analogues has utilized Dictyostelium to screen for compounds that affect phosphoinositide levels. colab.wsnih.gov Studies have shown that VPA can acutely reduce the production of phosphoinositides. colab.ws However, investigations into its amide derivatives have revealed a crucial structural requirement for this activity. A 2020 study demonstrated that substituting the carboxylic acid moiety of VPA with a carboxamide group, as is the case with this compound (PID), significantly diminishes this inhibitory effect. nih.gov The research indicated that amide derivatives like PID and diisopropylacetamide (B8767652) (DID) are poorly effective at reducing phosphoinositide production compared to their acidic counterparts (propylisopropylacetic acid and VPA). nih.gov This suggests that the acidic group is important for this particular mechanism of action, and that this compound likely exerts its CNS effects through alternative pathways.

Receptor Binding and Ligand-Protein Interaction Studies (in vitro/non-clinical)

While this compound is known to be CNS-active, specific data on its receptor binding affinities, such as Ki or Kd values, are not extensively detailed in publicly available literature. Its parent compound, VPA, is known to have multiple mechanisms of action, including effects on the GABAergic system by potentiating postsynaptic inhibitory responses at GABA receptors. nih.gov However, the interaction of this compound with specific receptor targets appears to differ from that of VPA in some respects.

For instance, one mechanism of VPA involves the inhibition of the brain acyl-CoA synthetase-4 (Acsl4), which reduces the turnover of arachidonic acid. An in vitro study was conducted to see if this compound shared this property. The results showed that this compound, at a concentration of 10 mM, did not inhibit the activity of rat Acsl4, unlike its acidic analogue, propylisopropylacetic acid (PIA). nih.gov This finding suggests that this compound's mode of action is distinct from VPA's effect on this particular enzyme and that its ligand-protein interactions diverge from some of VPA's known pathways. The lack of inhibition of Acsl4 by this compound further distinguishes its biochemical profile.

| Target/Pathway | This compound (PID) Finding | Reference |

|---|---|---|

| Phosphoinositide Production | Poorly effective at inhibiting phosphoinositide production compared to its carboxylic acid analogue. | nih.gov |

| Acyl-CoA Synthetase 4 (Acsl4) | Does not inhibit enzyme activity at 10 mM concentration. | nih.gov |

| Site of Action (Neuropathic Pain Model) | Antiallodynic action is exerted in the CNS, not the peripheral nervous system. | nih.gov |

Stereochemical Implications in Biochemical Interactions and Enantioselective Pathways

This compound possesses a single chiral center, and therefore exists as two enantiomers: (R)-propylisopropylacetamide and (S)-propylisopropylacetamide. nih.gov As biological systems are inherently chiral, these enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles, a phenomenon known as stereoselectivity. nih.govwikimedia.org

The anticonvulsant activity of this compound has been shown to be enantioselective. In a study using the 6 Hz seizure model in mice, a test for identifying therapeutics for therapy-resistant seizures, the (R)-enantiomer was found to be more potent than the (S)-enantiomer at all stimulation intensities. wikimedia.org This difference in pharmacodynamic activity is likely influenced by stereoselective pharmacokinetics. wikimedia.org

Pharmacokinetic analysis in mice following the administration of the individual enantiomers revealed significant differences. The (R)-enantiomer showed a lower clearance and a longer half-life compared to the (S)-enantiomer. wikimedia.org These pharmacokinetic properties contribute to the greater anticonvulsant potency observed for (R)-propylisopropylacetamide. wikimedia.org Interestingly, when administered as a racemate in rats for neuropathic pain, the individual enantiomers did not show enantioselective antiallodynic activity, suggesting that the specific pathological model and species can influence the manifestation of stereoselectivity. nih.gov

| Compound | ED50 (mg/kg) |

|---|---|

| (R)-PID | 68 |

| (S)-PID | 120 |

| Racemic PID | 95 |

| Parameter | (R)-PID | (S)-PID |

|---|---|---|

| Clearance (CL) [L/h/kg] | 0.54 ± 0.11 | 0.95 ± 0.11 |

| Volume of Distribution (Vss) [L/kg] | 0.89 ± 0.12 | 0.67 ± 0.08 |

| Half-life (t1/2) [h] | 1.2 ± 0.1 | 0.8 ± 0.1 |

In Vitro and Ex Vivo Studies of Propylisopropylacetamide Metabolism

Characterization of Metabolic Pathways in Non-Human Biological Systems

In vitro and ex vivo research has been crucial in elucidating the metabolic fate of propylisopropylacetamide. Studies utilizing non-human biological systems, such as chick embryo liver and mice, have been particularly informative.

Research comparing this compound (PIA) with its structural analog, allylisopropylacetamide (B110000) (AIA), in 17-day-old chick embryos and CBA/I mice revealed significant differences in their metabolic rates. karger.com These studies demonstrated that this compound undergoes a more rapid metabolic degradation than allylisopropylacetamide. karger.com When radiolabeled versions of both compounds were administered, the concentration of unchanged this compound in the liver was found to be lower at all observed time points compared to allylisopropylacetamide. karger.com In chick embryo livers, for instance, no significant amount of unchanged this compound could be detected 24 hours after administration, whereas approximately 30% of the peak level of allylisopropylacetamide remained. karger.com This faster metabolism of this compound is considered a key reason for its lower potency in inducing hepatic δ-aminolevulinic acid (ALA) synthetase activity compared to allylisopropylacetamide in these models. karger.comkarger.com

Further studies using cultured chick embryo hepatocytes have also supported these findings, indicating that the rapid metabolism of this compound is a consistent observation across different experimental setups. karger.comnih.gov The primary metabolic transformations are oxidative processes that convert the parent drug into more polar derivatives, facilitating its excretion. wikipedia.orgpressbooks.pub The presence of the amide functional group is suggested to be critical for its metabolic activity. karger.com

Interactive Table 1: Comparative Metabolism of this compound (PIA) and Allylisopropylacetamide (AIA) in Chick Embryo Liver

| Compound | Relative Metabolic Rate | Concentration of Unchanged Drug Over Time | Reference |

|---|---|---|---|

| This compound (PIA) | More Rapid | Lower concentration at all time periods studied. Undetectable at 24 hours. | karger.com |

| Allylisopropylacetamide (AIA) | Slower | Significantly higher concentration at all time intervals studied. ~30% of peak level remains at 24 hours. | karger.com |

Identification of Metabolites and Biotransformation Products

The biotransformation of a drug involves a series of chemical alterations, often categorized into Phase I (modification) and Phase II (conjugation) reactions, to produce metabolites that are more water-soluble and easier to excrete. pressbooks.pubaltmedrev.com

While studies confirm that this compound is extensively metabolized, detailed structural elucidation of all its specific metabolites in the published literature is limited. The primary evidence for metabolism comes from the observed disappearance of the parent compound in in vitro systems. karger.com The research indicates that after administration of 14C-labeled this compound to chick embryos, the radioactivity detected in the liver likely corresponds to one or more metabolites. karger.com

Based on the metabolism of structurally similar compounds and general metabolic pathways for xenobiotics, the biotransformation of this compound likely involves several key reactions. nih.gov These include:

Oxidation: As a primary Phase I reaction, oxidation is catalyzed mainly by cytochrome P450 enzymes. wikipedia.orgdynamed.com This can introduce hydroxyl groups (-OH) into the molecule (hydroxylation), making it more polar.

Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis by amidase enzymes, cleaving the molecule. researchgate.net The activity of this compound has been connected to the presence of its amide function. karger.com

Although specific metabolites like hydroxylated derivatives are anticipated, comprehensive profiling and identification of all biotransformation products of this compound remain an area for further investigation.

Enzyme Systems Involved in this compound Metabolism (e.g., liver microsomes, isolated hepatocytes)

The primary enzyme system implicated in the metabolism of this compound is the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov CYPs are a superfamily of heme-containing enzymes predominantly located in the endoplasmic reticulum of liver cells and are responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. wikipedia.orgdynamed.commdpi.com

In vitro studies have consistently utilized subcellular fractions and isolated cells from the liver to investigate this compound's metabolism. admescope.comthermofisher.com

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum, which can be isolated from liver homogenates by ultracentrifugation. wikipedia.orgxenotech.com They are an enriched source of CYP enzymes and are a standard tool for studying Phase I metabolism. thermofisher.com Studies have shown that this compound induces hepatic cytochrome P-450 levels in 17- to 19-day-old chick embryo liver microsomes. nih.gov The interaction with CYP enzymes is a key aspect of its biotransformation. nih.gov

Isolated Hepatocytes: As the primary cells of the liver, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment. dls.comresearchgate.netnih.gov Cultured chick embryo hepatocytes have been used to demonstrate the metabolic activity of this compound, such as its ability to induce porphyrin accumulation, a process linked to CYP enzyme function. nih.govamanote.com

While the cytochrome P450 system is central, other enzyme systems could also play a role. Hydrolases, such as amidases, are known to metabolize drugs containing amide bonds, representing another potential pathway for this compound's breakdown. researchgate.net

Interactive Table 2: Enzyme Systems Studied in this compound Metabolism

| Enzyme System / Model | Location/Type | Role in Metabolism | Key Findings | Reference |

|---|---|---|---|---|

| Cytochrome P-450 (CYP) System | Endoplasmic Reticulum (in Microsomes/Hepatocytes) | Primary oxidative metabolism (Phase I) | This compound induces hepatic CYP levels. | nih.govnih.gov |

| Liver Microsomes | Subcellular fraction | In vitro model for Phase I metabolism | Used to demonstrate induction of CYP enzymes by this compound. | nih.gov |

| Isolated Hepatocytes | Intact liver cells | In vitro/ex vivo model for Phase I & II metabolism | Used to study metabolic effects like porphyrin accumulation induced by this compound. | karger.comnih.gov |

| Amidases (potential) | Cytosolic/Microsomal | Hydrolysis of amide bond | Implied by the importance of the amide function for activity, though direct evidence is pending. | karger.comresearchgate.net |

Role of Propylisopropylacetamide As a Biochemical Research Tool and Probe

Utilization as a Mechanistic Probe for Enzyme Function

Propylisopropylacetamide is extensively used as a mechanistic probe, particularly in studies of heme biosynthesis and drug metabolism. Its primary role in this context is as an inducer of 5-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme in the heme synthesis pathway. nih.govamericanpharmaceuticalreview.com

Early research established that while other porphyrogenic drugs (chemicals that induce porphyria) cause a breakdown of cytochrome P-450, leading to a feedback induction of ALAS, this compound induces ALAS without this prerequisite destruction of cytochrome P-450. oup.comnih.gov This unique characteristic allows researchers to decouple the induction of ALAS from the heme degradation pathway, providing a cleaner model to study the direct regulation of the enzyme.

Studies in chick embryo liver cells have been pivotal in demonstrating this mechanism. Research has shown that this compound administration leads to a significant elevation of cytochrome P-450 levels over time, without an initial decrease, a phenomenon observed with other inducers like allylisopropylacetamide (B110000). oup.com This finding was crucial in concluding that the loss of cytochrome P-450 is not a necessary precursor for ALAS-synthetase induction in this model system. oup.com

Furthermore, this compound has been instrumental in probing the inhibition of other enzymes. For instance, its constitutional isomer, propylisopropylacetic acid (PIA), has been studied for its ability to uncompetitively inhibit acyl-CoA synthetase 4 (Acsl4). chiroblock.com This research is significant for understanding the therapeutic potential of related compounds in conditions like bipolar disorder. chiroblock.com The table below summarizes key findings from studies utilizing this compound to probe enzyme function.

| Enzyme/System Studied | Organism/Model System | Key Finding | Reference |

| 5-Aminolevulinate Synthase (ALAS) | Chick Embryo Liver | Induces ALAS activity without prior destruction of cytochrome P-450. | oup.comnih.gov |

| Cytochrome P-450 | Chick Embryo Liver | Causes a delayed elevation of cytochrome P-450 levels. | oup.com |

| Acyl-CoA Synthetase 4 (Acsl4) | Rat (in vitro) | The related compound propylisopropylacetic acid (PIA) acts as an uncompetitive inhibitor. | chiroblock.com |

| Ornithine Decarboxylase (ODC) | Rat Liver | This compound is an active inducer of ODC. | numberanalytics.com |

Application in Investigating Cellular Response Pathways

The utility of this compound extends to the investigation of broader cellular response pathways, particularly those governed by nuclear receptors. These receptors are critical in sensing foreign chemicals (xenobiotics) and initiating a cellular response, often involving the upregulation of drug-metabolizing enzymes.

This compound is known to be a phenobarbital-like inducer of cytochrome P450 enzymes. mdpi.com Research has demonstrated that it activates signaling pathways mediated by the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov These nuclear receptors are key regulators of genes involved in drug metabolism and heme biosynthesis, including the ALAS1 gene. nih.govcellmolbiol.org

Studies using chicken hepatoma cells (LMH) have shown that this compound can induce the expression of genes like CYP2H1 and CYP3A37, which are regulated by these nuclear receptors. oup.com This has provided a model system to study the conservation of xenobiotic-sensing signaling pathways across different species. oup.com

The investigation into the transcriptional regulation of the human ALAS1 gene has been significantly advanced by using this compound. It was instrumental in identifying two distal drug-responsive enhancer sequences (ADRES) in the ALAS1 gene that are activated by CAR and PXR in response to drugs like this compound. nih.govcellmolbiol.org This research elucidated a direct transcriptional activation mechanism for ALAS1 induction by xenobiotics, independent of the heme feedback loop. cellmolbiol.org

The table below details the cellular response pathways investigated using this compound.

| Cellular Pathway Investigated | Key Proteins/Receptors Involved | Effect of this compound | Reference |

| Xenobiotic-Sensing and Response | Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR) | Activates CAR and PXR signaling, leading to gene induction. | nih.gov |

| Heme Biosynthesis Regulation | 5-Aminolevulinate Synthase 1 (ALAS1) | Induces transcriptional activation of the ALAS1 gene via ADRES elements. | nih.govcellmolbiol.org |

| Cytochrome P450 Gene Induction | CYP2H1, CYP3A37 | Acts as a phenobarbital-like inducer, upregulating gene expression. | oup.commdpi.com |

Development as a Reference Standard for Analytical Research

In analytical research, particularly in the development and validation of methods for pharmaceutical analysis, well-characterized reference standards are essential. americanpharmaceuticalreview.comalfa-chemistry.com this compound and its related isomers have been utilized in this capacity, especially in the context of stereoselective analysis of anticonvulsant drugs.

The development of new antiepileptic drugs (AEDs) often involves the synthesis and evaluation of various isomers of a parent compound to identify the one with the best therapeutic profile. This compound, as a constitutional isomer of the established drug valproic acid, has been a subject of such research. mdpi.com

In studies involving the stereoselective anticonvulsant and pharmacokinetic analysis of compounds like valnoctamide (B1683749), this compound (referred to as PID in some literature) and its enantiomers have served as important comparators and reference points. finnelllab.comresearchgate.nete-lactancia.org This allows for the precise evaluation of the pharmacological properties of new drug candidates. The use of such standards is crucial for ensuring the accuracy and reproducibility of analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) used in these studies. nih.gov

The development of a compound as a reference standard involves its synthesis in high purity, thorough characterization of its chemical structure and properties, and validation of its stability. While this compound itself may not be a widely commercialized certified reference material, its use in foundational research highlights the importance of such compounds in the pipeline of drug discovery and analytical method development. chiroblock.com

Environmental Fate and Degradation Studies of Propylisopropylacetamide

Biotic Degradation in Environmental Systems (e.g., soil, water)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant degradation pathway for many organic chemicals in the environment researchgate.netnih.govresearchgate.net.

The amide bond in propylisopropylacetamide can be cleaved by microbial amidases (also known as amidohydrolases), enzymes that catalyze the hydrolysis of amides researchgate.net. This enzymatic hydrolysis would yield the same initial products as abiotic hydrolysis: 2-methyl-2-pentanamine and acetic acid. These initial degradation products are generally more amenable to further microbial degradation than the parent compound. Acetic acid is a readily biodegradable substance that can be utilized by a wide range of microorganisms as a carbon and energy source. The fate of 2-methyl-2-pentanamine would depend on the specific microbial populations present in the soil or water.

The rate of biodegradation is influenced by several factors, including the concentration of the chemical, the presence of adapted microbial populations, temperature, pH, oxygen levels, and nutrient availability nih.govnih.govresearchgate.netbiorxiv.org. The branched structure of this compound might make it less readily biodegradable than simpler, linear amides. Steric hindrance can affect the ability of enzymes to access the amide bond researchgate.net.

Studies on the biodegradation of other amides have shown a wide range of degradation rates. For example, some amide herbicides are known to be rapidly degraded in soil and water by microbial action researchgate.netnih.govresearchgate.net. While specific studies on the biodegradation of this compound in environmental systems are not available, it is plausible that it would be susceptible to microbial degradation, although likely at a slower rate than less sterically hindered amides. The presence of microbial communities previously exposed to similar chemical structures could enhance the degradation rate due to acclimatization.

Table 2: Factors Influencing Biotic Degradation of Amides in the Environment

| Factor | Influence on Biodegradation Rate | Expected Impact on this compound |

|---|---|---|

| Microbial Population | Presence of adapted microorganisms with amidase activity is crucial. nih.govresearchgate.net | Degradation would depend on the specific microbial communities in the soil/water. |

| Chemical Structure | Branching and steric hindrance can decrease the rate. researchgate.net | The branched structure may slow down the rate of enzymatic hydrolysis. |

| Oxygen Availability | Aerobic degradation is generally faster for many organic compounds. | Degradation is expected to be more efficient in oxygen-rich environments. |

| Nutrient Availability | Adequate levels of nutrients (e.g., nitrogen, phosphorus) support microbial activity. | Nutrient-rich environments would favor faster degradation. |

| Temperature & pH | Optimal conditions for microbial growth lead to faster degradation. | Degradation rates would vary with seasonal and geographical changes in temperature and pH. |

Environmental Metabolite Identification and Persistence

The identification of environmental metabolites is essential for a complete understanding of a chemical's environmental risk, as metabolites can sometimes be more persistent or toxic than the parent compound.

As discussed, the initial and primary degradation step for this compound, through both abiotic and biotic hydrolysis, is the cleavage of the amide bond to form 2-methyl-2-pentanamine and acetic acid .

Acetic Acid : This is a simple, naturally occurring organic acid that is readily and rapidly biodegraded by a vast array of microorganisms in both soil and water environments. It is not considered a persistent environmental metabolite.

2-Methyl-2-pentanamine : This is a branched primary aliphatic amine. The environmental fate of this metabolite is less certain. Aliphatic amines can be utilized by some microorganisms as a source of carbon and nitrogen. However, the branched structure of 2-methyl-2-pentanamine might make it more resistant to degradation compared to linear amines. Its persistence would depend on the specific environmental conditions and the microbial consortia present.

Further degradation of 2-methyl-2-pentanamine could proceed through various pathways, including deamination (removal of the amine group) to form the corresponding alcohol (2-methyl-2-pentanol), followed by oxidation.

Given the lack of specific experimental studies, the ultimate environmental fate and the full range of potential metabolites of this compound remain to be determined. However, based on the fundamental principles of organic chemical degradation, the primary environmental concern would likely be the persistence of the parent molecule and its principal amine metabolite, 2-methyl-2-pentanamine, particularly in environments with low microbial activity or where microorganisms have not adapted to degrade such branched structures.

Table 3: Potential Environmental Metabolites of this compound

| Parent Compound | Primary Degradation Pathway | Initial Metabolites | Potential Persistence |

|---|---|---|---|

| This compound | Hydrolysis (Abiotic and Biotic) | Acetic acid | Low |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Propylisopropylacetamide with high purity?

- Methodological Answer : Synthesis should follow protocols validated in peer-reviewed studies. Begin with nucleophilic substitution or condensation reactions, using anhydrous conditions to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Confirm purity using HPLC (≥95%) and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature control (±2°C), and catalyst concentrations in detail .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers), logP (via shake-flask or computational methods like ChemAxon), and thermal stability (DSC/TGA). For crystallinity, use X-ray diffraction (single-crystal or powder). Purity assays must include residual solvent analysis (GC-MS) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Screen for target engagement using enzyme inhibition assays (e.g., IC determination via fluorometric or colorimetric readouts). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess variability. For cytotoxicity, use MTT or resazurin assays in HEK293 or HepG2 cells, reporting EC values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct meta-analyses of published data to identify variables such as assay conditions (pH, temperature), cell lines, or batch-to-batch compound variability. Replicate conflicting experiments under standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate mechanisms. Statistical tools like Bland-Altman plots can quantify inter-study discrepancies .

Q. What strategies optimize experimental design for this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Use a crossover design in rodent models to minimize inter-subject variability. Measure plasma concentration-time profiles via LC-MS/MS, ensuring calibration curves cover expected ranges (1–1000 ng/mL). Include parameters like AUC, , and bioavailability. Control for diet, circadian rhythms, and vehicle effects. Predefine exclusion criteria (e.g., outlier data beyond ±3 SD) .

Q. How should researchers address batch-to-batch variability in this compound for sensitive bioassays?

- Methodological Answer : Request additional quality control (QC) from suppliers: peptide content analysis (via amino acid analysis), residual TFA quantification (<1% via F NMR), and solubility profiling. For in-house batches, implement strict QC protocols: HPLC purity checks, Karl Fischer titration for moisture, and ICP-MS for metal contaminants. Use a single batch for longitudinal studies to minimize variability .

Q. What computational approaches validate this compound’s molecular interactions with putative targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding poses, followed by molecular dynamics simulations (GROMACS) to assess stability (>100 ns trajectories). Validate with MM-PBSA binding energy calculations. Cross-reference with mutagenesis data (e.g., alanine scanning) to confirm critical residues. Use PyMol for visualization and figure preparation .

Methodological Best Practices

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, assay plate maps) in supplementary materials or repositories like Zenodo .

- Statistical Rigor : Predefine sample sizes (power analysis with α=0.05, β=0.2) and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes (Cohen’s d) and confidence intervals .

- Ethical Compliance : For animal studies, follow ARRIVE guidelines. Include ethics committee approval numbers and housing conditions (e.g., temperature, light cycles) in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.